
1,2-ビス(トリメチルシリルオキシ)シクロブテン
概要
説明
1,2-Bis(trimethylsilyloxy)cyclobutene is an organosilicon compound with the molecular formula C10H22O2Si2. It is a colorless liquid that is used in various chemical reactions and applications. The compound is known for its unique structure, which includes a cyclobutene ring with two trimethylsilyloxy groups attached.
科学的研究の応用
1,2-Bis(trimethylsilyloxy)cyclobutene has several scientific research applications, including:
Synthesis of Functionalized Decalins: It is used in the total synthesis of various sesquiterpenes and diterpenes.
Synthesis of Angularly Substituted Bicyclo Compounds: It is used in the synthesis of angularly substituted bicyclo[4.3.0]nona-2,5-diones and bicyclo[4.4.0]deca-2,5-diones.
Synthesis of 3-Methoxyestra-1,3,5,8,14-pentaen-17-one: It is used in the synthesis of this compound, which has applications in medicinal chemistry.
作用機序
Target of Action
1,2-Bis(trimethylsilyloxy)cyclobutene is a useful chemical reactant used in the preparation and biological activity of serine and threonine β-lactones as inhibitors of hepatitis A virus 3C cysteine proteinase .
Mode of Action
The compound undergoes Aldol condensation reaction with carbonyl compounds . This reaction involves the addition of a nucleophile, such as a carbonyl compound, to a carbonyl group. The product of this reaction is a β-hydroxy carbonyl compound.
Biochemical Pathways
The Aldol condensation reaction is a key step in many biochemical pathways, including the synthesis of various sesquiterpenes and diterpenes . These are a class of terpenes that consist of three isoprene units and have the molecular formula C15H24. They play a role in the biochemical processes of various organisms, including humans.
Pharmacokinetics
Given its molecular weight of 23045 , it is likely to have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The compound reacts with Br2 to give cyclobutanedione . Cyclobutanedione is a cyclic dione that can be used as a building block in organic synthesis. It is also used in the synthesis of functionalized decalins , which are used in the total synthesis of various sesquiterpenes and diterpenes .
Action Environment
The action of 1,2-Bis(trimethylsilyloxy)cyclobutene is influenced by environmental factors such as temperature and pH. For instance, the compound has a boiling point of 58-59 °C at 2 mmHg , indicating that it is volatile at high temperatures. Its reactivity with moisture or water is also a factor to consider . Therefore, it should be stored in an inert atmosphere at 2-8°C to maintain its stability and efficacy.
生化学分析
Biochemical Properties
It has been used as a reactant in the preparation and biological activity of serine and threonine β-lactones, which are inhibitors of hepatitis A virus 3C cysteine proteinase
Molecular Mechanism
It is known to undergo photocycloaddition with 2-cyclohexenones and Aldol condensation reaction with carbonyl compounds . It also reacts with Br2 to give cyclobutanedione . These reactions suggest that 1,2-Bis(trimethylsilyloxy)cyclobutene may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation and changes in gene expression.
準備方法
1,2-Bis(trimethylsilyloxy)cyclobutene can be synthesized through several methods. One common method involves the reaction of diethyl succinate with chlorotrimethylsilane in the presence of sodium or a sodium-potassium alloy. The reaction is carried out under an oxygen-free, nitrogen atmosphere, and the product is obtained through distillation under reduced pressure . Another method involves the reaction of adipic acid monoalkyl ester monochloride with trimethyl chlorosilane and metal sodium in a solvent .
化学反応の分析
1,2-Bis(trimethylsilyloxy)cyclobutene undergoes various chemical reactions, including:
Aldol Condensation: It reacts with carbonyl compounds to form aldol products.
Bromination: It reacts with bromine to give cyclobutanedione.
Photocycloaddition: It undergoes photocycloaddition with 2-cyclohexenones.
Common reagents used in these reactions include carbonyl compounds, bromine, and 2-cyclohexenones. The major products formed from these reactions include aldol products and cyclobutanedione.
類似化合物との比較
1,2-Bis(trimethylsilyloxy)cyclobutene can be compared with other similar compounds, such as:
1,2-Cyclobutanedione: This compound is formed from the bromination of 1,2-Bis(trimethylsilyloxy)cyclobutene.
Benzocyclobutene: Another cyclobutene derivative with different substituents.
3,4-Dimethoxy-3-cyclobutene-1,2-dione: A cyclobutene derivative with methoxy groups.
The uniqueness of 1,2-Bis(trimethylsilyloxy)cyclobutene lies in its trimethylsilyloxy groups, which provide it with distinct reactivity and applications in organic synthesis.
特性
IUPAC Name |
trimethyl-(2-trimethylsilyloxycyclobuten-1-yl)oxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2Si2/c1-13(2,3)11-9-7-8-10(9)12-14(4,5)6/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBRFSDEZREQAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=C(CC1)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370094 | |
| Record name | [Cyclobut-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17082-61-0 | |
| Record name | [Cyclobut-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Bis(trimethylsiloxy)cyclobutene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


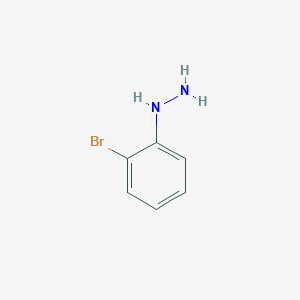
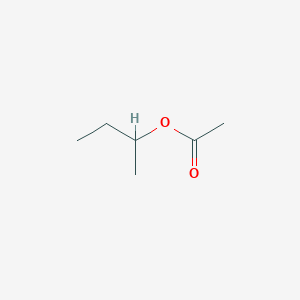

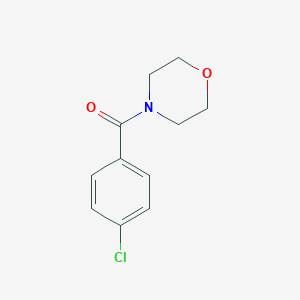
![2-[Bis(2-ethylhexyl)amino]ethanol](/img/structure/B91584.png)
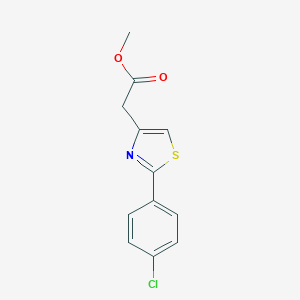
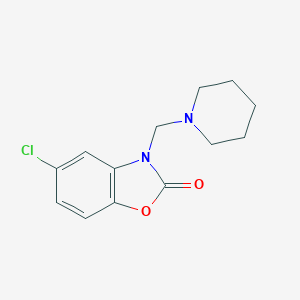
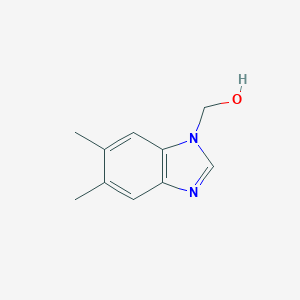
![1,4-Dimethylbenzo[a]pyrene](/img/structure/B91590.png)
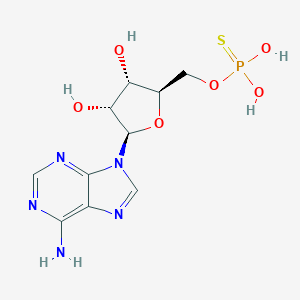
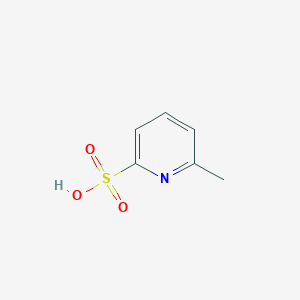
![(4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine](/img/structure/B91598.png)


